D-Phenylalanyl-D-alanyl-D-alanyl-D-phenylalanylglycine
Description
D-Phenylalanyl-D-alanyl-D-alanyl-D-phenylalanylglycine is a tetrapeptide composed entirely of D-amino acids, with the sequence D-Phe-D-Ala-D-Ala-D-Phe-Gly. Its structure features alternating aromatic (D-phenylalanine) and small aliphatic (D-alanine) residues, terminated by glycine. This configuration imparts unique physicochemical properties, such as resistance to proteolytic degradation due to the non-natural D-amino acids, making it relevant in antimicrobial and structural biology studies .
Properties
CAS No. |
644997-45-5 |
|---|---|
Molecular Formula |
C26H33N5O6 |
Molecular Weight |
511.6 g/mol |
IUPAC Name |
2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H33N5O6/c1-16(30-25(36)20(27)13-18-9-5-3-6-10-18)23(34)29-17(2)24(35)31-21(26(37)28-15-22(32)33)14-19-11-7-4-8-12-19/h3-12,16-17,20-21H,13-15,27H2,1-2H3,(H,28,37)(H,29,34)(H,30,36)(H,31,35)(H,32,33)/t16-,17-,20-,21-/m1/s1 |
InChI Key |
JRVBLYKJHMXCAR-DEPWHIHDSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@@H](C)NC(=O)[C@@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalanyl-D-alanyl-D-alanyl-D-phenylalanylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods: Industrial production of peptides like this compound often involves automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.
Chemical Reactions Analysis
Types of Reactions: D-Phenylalanyl-D-alanyl-D-alanyl-D-phenylalanylglycine can undergo various chemical reactions, including:
Oxidation: The phenylalanine residues can be oxidized to form quinones.
Reduction: Reduction reactions can target the peptide bonds or side chains.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the phenylalanine residues.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced peptides or amino acid derivatives.
Substitution: Formation of substituted peptides with modified side chains.
Scientific Research Applications
Chemistry: D-Phenylalanyl-D-alanyl-D-alanyl-D-phenylalanylglycine is used in the study of peptide synthesis and structure-activity relationships. It serves as a model compound for understanding peptide behavior and interactions.
Biology: In biological research, this peptide is used to study protein-protein interactions, enzyme-substrate interactions, and receptor binding. It can also be used as a substrate in enzymatic assays.
Medicine: this compound has potential applications in drug development, particularly in designing peptide-based therapeutics. Its stability and resistance to enzymatic degradation make it a candidate for therapeutic peptides.
Industry: In the industrial sector, this peptide can be used in the development of biomaterials, such as hydrogels and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of D-Phenylalanyl-D-alanyl-D-alanyl-D-phenylalanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Carbobenzoxy-d-Phenylalanylglycine Derivatives
Key Compounds :
Comparison :
- Structural Differences : The carbobenzoxy (Cbz) protecting group distinguishes these compounds from the target tetrapeptide, which lacks such modifications.
- Synthesis: Both use enzymatic methods (papain) for asymmetric synthesis, but the target compound likely requires sequential coupling of D-amino acids, bypassing enzymatic resolution steps .
- Stability: The Cbz group enhances solubility in organic solvents, whereas the unprotected tetrapeptide may exhibit lower solubility in non-polar solvents .
Dipeptides and Tripeptides with Mixed D/L Configurations
Key Compounds :
Comparison :
- Enzymatic Resistance : The target compound’s all-D configuration provides superior resistance to proteases compared to DL-mixed analogs, which are more susceptible to hydrolysis .
- Solubility : Glycine-terminated peptides (e.g., the target) generally show higher aqueous solubility than aromatic-rich dipeptides like DL-alanyl-DL-phenylalanine .
D-Alanine-Containing Enzymatic Substrates
Key Compounds :
Comparison :
- However, its extended sequence (D-Phe-D-Ala-D-Ala-D-Phe-Gly) may reduce binding affinity compared to simpler dipeptides .
- Thermal Stability : Enzymes like D-alanine ligase are heat-labile (inactivated at 45°C), whereas the tetrapeptide’s stability is likely higher due to lack of enzymatic activity .
Z-Protected D-Amino Acid Derivatives
Key Compounds :
Comparison :
- Synthetic Utility : Z-protected derivatives are intermediates in peptide synthesis, whereas the target compound represents a final product requiring deprotection-free strategies .
- Melting Points: The tetrapeptide’s melting point is expected to exceed 200°C (inferred from similar unprotected peptides), contrasting with lower values for Z-protected monomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
